molecular formula C21H23ClN4O2 B2586535 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea CAS No. 1795478-12-4

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea

Cat. No.: B2586535
CAS No.: 1795478-12-4
M. Wt: 398.89
InChI Key: RGQFQWOBOJUEBT-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea is a synthetic urea derivative designed for preclinical research applications. This compound belongs to a class of 3(5)-ureido-pyrazole derivatives that have been investigated for their potential to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial enzymes in cell cycle regulation . Dysregulation of CDKs is a hallmark of various proliferative diseases, making them a significant target in oncology research . The structure of this compound incorporates a urea bridge connecting a 4-chlorobenzyl group and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl moiety, with an additional furan-2-ylmethyl substitution. The presence of the furan ring, a common heterocyclic group in medicinal chemistry, may influence the compound's binding affinity and selectivity . Researchers may find this compound valuable for studying intracellular signaling pathways, cell cycle progression, and mechanisms of apoptosis in vitro. Its potential application extends to the development of novel therapeutic agents for proliferative disorders such as cancer . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-25-20(16-6-7-16)11-18(24-25)13-26(14-19-3-2-10-28-19)21(27)23-12-15-4-8-17(22)9-5-15/h2-5,8-11,16H,6-7,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQFQWOBOJUEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the furan group: The final step involves the reaction of the intermediate with a furan-2-ylmethyl halide under similar conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features can exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities. The incorporation of the pyrazole moiety may enhance these properties, making it a candidate for further investigation as an antimicrobial agent.

Compound TypeActivityReference
1,2,4-Triazole DerivativesAntifungal (MIC: 0.01–0.27 μmol/mL)
Ciprofloxacin-Triazole HybridsAntibacterial (MIC: 0.25–2 μg/mL)

Anti-inflammatory Potential

The structural motifs present in the compound suggest possible interactions with inflammatory pathways. Compounds that activate specific receptors, such as P2Y14, have been linked to modulation of inflammation and related diseases like asthma and diabetes. This highlights the potential for developing anti-inflammatory agents based on the compound's structure.

Fungicide Development

The chlorophenyl group is often associated with fungicidal activity. The compound can serve as an intermediate in the synthesis of more complex fungicides, similar to how other chlorinated compounds are utilized in agrochemicals. For example, the synthesis of cyproconazole involves chlorinated intermediates which may share structural characteristics with the target compound .

Synthesis and Efficacy Testing

A study focusing on the synthesis of related compounds demonstrated that structural modifications could lead to enhanced biological activity. The efficacy of synthesized derivatives against various pathogens was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing promising results that warrant further exploration .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has shown that specific substitutions can significantly impact their biological efficacy. This suggests that systematic modification of the target compound could yield derivatives with improved antimicrobial or anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Heterocyclic Motifs

The main compound’s 4-chlorophenyl group is a common motif in analogs (e.g., ’s fluorophenyl derivatives and ’s chlorophenyl-containing pyrazoles). Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine’s smaller size and electronegativity . The furan-2-ylmethyl group adds a planar, electron-rich heterocycle, differing from ’s triazole or thiazole systems, which may influence π-π stacking or solubility .

Structural and Crystallographic Features

’s isostructural thiazole derivatives (triclinic, P̄1 symmetry) exhibit near-planar conformations except for a perpendicular fluorophenyl group, suggesting similar packing challenges for the main compound’s bulky substituents . The use of dimethylformamide (DMF) for crystallization in implies polar aprotic solvents may be suitable for analogs like the main compound . Software such as SHELXL () and WinGX () are standard for resolving such complex structures .

Data Tables

Table 2: Key Substituent Effects

Group Electronic Effect Steric Effect Biological Implications
4-Chlorophenyl Electron-withdrawing Moderate bulk Enhanced metabolic stability
5-cyclopropylpyrazole Electron-neutral (cyclopropyl) High bulk Increased hydrophobicity
Furan-2-yl Electron-rich (π-system) Planar, low bulk Potential for π-π interactions

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibition properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C19H21ClN4O2
Molecular Weight 372.85 g/mol
CAS Number Not available
SMILES CC(C)N(C(=O)NCC(C1=CC=CO1)C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)C(C)C)C(=O)N
LogP 3.586

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of similar urea compounds exhibit significant antibacterial activity. For instance, a study tested various synthesized urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MICs) as low as 2.14 µM, indicating strong antibacterial properties compared to standard antibiotics .

Antifungal Activity

In vitro tests have demonstrated that related compounds possess antifungal activities against strains like Candida albicans and Aspergillus niger. The presence of specific functional groups, such as the furan ring in the structure, has been associated with enhanced antifungal potency. For example, a related compound showed an EC50 value ranging from 19.9 µg/mL to 93.3 µg/mL against various fungal strains, suggesting that structural modifications can significantly affect biological efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been shown to inhibit urease activity effectively. Urease inhibitors are crucial in treating conditions like urease-related infections and kidney stones. The IC50 values for similar compounds have been reported to be around 6.28 µM, demonstrating their potential as therapeutic agents .

Case Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated a series of urea derivatives against resistant bacterial strains. Compounds with similar structural features to our target compound exhibited notable antibacterial activity, with several achieving MICs below 10 µM .
  • Antifungal Activity Assessment : In a comparative study on antifungal agents, compounds structurally related to the target were tested against Fusarium oxysporum. Results indicated that modifications in the pyrazole moiety enhanced antifungal properties significantly, making them comparable to commercial fungicides .

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